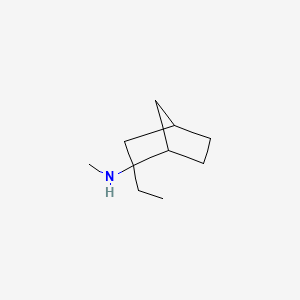
4-(4-Chlorophenyl)-1H-imidazole
Übersicht
Beschreibung
4-(4-Chlorophenyl)Imidazole is an organic compound belonging to the class of phenylimidazoles. It consists of a benzene ring linked to an imidazole ring through a carbon-carbon bond. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-(4-Chlorphenyl)Imidazol kann durch verschiedene Verfahren erfolgen. Ein üblicher Ansatz beinhaltet die Cyclisierung von Amid-Nitrilen in Gegenwart von Nickelkatalysatoren. Dieses Verfahren ermöglicht die Bildung von disubstituierten Imidazolen unter milden Reaktionsbedingungen, wodurch es sich für die Einbindung verschiedener funktioneller Gruppen eignet .
Industrielle Produktionsverfahren: Die industrielle Produktion von 4-(4-Chlorphenyl)Imidazol umfasst in der Regel die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von molekularem Sauerstoff zur oxidativen Kondensation von Ketonen und Amidinen ist ein solches Verfahren, das sich laut Berichten zur Herstellung von trisubstituierten Imidazol-4-onen in guten Ausbeuten eignet .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-(4-Chlorphenyl)Imidazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.
Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind molekularer Sauerstoff und andere Peroxide.
Reduktion: Reduktionsmittel wie Wasserstoffgas oder Metallhydride werden verwendet.
Substitution: Halogenaustauschreaktionen verwenden häufig Reagenzien wie Natriumiodid in Aceton.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Oxide liefern, während Substitutionsreaktionen verschiedene substituierte Imidazole produzieren können .
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorphenyl)Imidazol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antimykotische Eigenschaften.
Medizin: Es wird derzeit erforscht, ob es als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann.
Industrie: Es wird bei der Herstellung von Pharmazeutika, Agrochemikalien und anderen Industrieprodukten verwendet
5. Wirkmechanismus
Der Wirkmechanismus von 4-(4-Chlorphenyl)Imidazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Ein bekanntes Ziel ist das Enzym Cytochrom P450 2B6, wobei die Verbindung als Inhibitor wirkt. Diese Wechselwirkung beeinflusst die Aktivität des Enzyms, was zu verschiedenen biologischen Effekten führt .
Ähnliche Verbindungen:
- 4-Phenylimidazol
- 5-Phenylimidazol
- Aromatische heteromonocyclische Verbindungen
Vergleich: 4-(4-Chlorphenyl)Imidazol ist durch das Vorhandensein des Chloratoms am Phenylring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht.
Zusammenfassend lässt sich sagen, dass 4-(4-Chlorphenyl)Imidazol eine vielseitige Verbindung mit großer Bedeutung in verschiedenen wissenschaftlichen und industriellen Bereichen ist. Seine einzigartige Struktur und Reaktivität machen es zu einem wertvollen Untersuchungsobjekt für Forscher und Industrieprofis gleichermaßen.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)Imidazole involves its interaction with specific molecular targets. One known target is the enzyme cytochrome P450 2B6, where the compound acts as an inhibitor. This interaction affects the enzyme’s activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Phenylimidazole
- 5-Phenylimidazole
- Aromatic heteromonocyclic compounds
Comparison: 4-(4-Chlorophenyl)Imidazole is unique due to the presence of the chlorine atom on the phenyl ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKIFCXVRCGAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332284 | |
| Record name | 4-(4-Chlorophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35512-29-9 | |
| Record name | 4-(4-Chlorophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Chlorophenyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















